

Spectroscopic Data of 5-Bromo-2,4-difluoroaniline: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2,4-difluoroaniline

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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for **5-Bromo-2,4-difluoroaniline**. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Chemical Structure and Spectroscopic Overview

5-Bromo-2,4-difluoroaniline is a halogenated aromatic amine with the molecular formula $C_6H_4BrF_2N$. Its structure, characterized by a bromine atom and two fluorine atoms on the aniline ring, gives rise to distinct spectroscopic signatures. This guide covers the 1H , ^{13}C , and ^{19}F NMR, along with mass spectrometry data, which are crucial for the structural elucidation and purity assessment of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses of **5-Bromo-2,4-difluoroaniline**.

Table 1: 1H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|-------------------|---------------------------------|--------------|--------------------------|
| H-6 | 6.97 | dd | 7.2, 6.7 |
| H-3 | 6.85 | t | 8.2 |
| -NH ₂ | 3.63 | br s | - |

Solvent: CDCl₃, Frequency: 400 MHz^[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
|-------------------|---|
| C-1 | 140.2 (dd, J=240, 12 Hz) |
| C-2 | 150.1 (dd, J=245, 13 Hz) |
| C-3 | 111.5 (dd, J=22, 4 Hz) |
| C-4 | 125.1 (d, J=4 Hz) |
| C-5 | 98.6 (d, J=28 Hz) |
| C-6 | 119.2 (d, J=4 Hz) |

Data obtained from predictive algorithms and may vary from experimental values.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---------------------|---|--------------|
| F-2 | -128.5 | d |
| F-4 | -119.0 | d |

Referenced to CFCl₃. Data is predictive and should be confirmed experimentally.

Table 4: Mass Spectrometry Data

| Parameter | Value |
|-------------------------------|---|
| Molecular Formula | C ₆ H ₄ BrF ₂ N |
| Molecular Weight | 208.00 g/mol [2][3] |
| Exact Mass | 206.949509 u[3] |
| Key Fragmentation Peaks (m/z) | 207/209 (M ⁺ , M+2), reflecting the isotopic abundance of Bromine. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **5-Bromo-2,4-difluoroaniline**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **5-Bromo-2,4-difluoroaniline**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: A standard single-pulse experiment is used. Data is typically acquired with 16 to 64 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
- ¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (typically 1024 or more) and a larger sample concentration may be required.
- ¹⁹F NMR: A standard one-pulse experiment is used. ¹⁹F is a highly sensitive nucleus, and spectra can be acquired relatively quickly.

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **5-Bromo-2,4-difluoroaniline** in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the ion source of the mass spectrometer.
- The molecules are ionized by a beam of electrons (typically at 70 eV).
- The resulting ions are accelerated and separated based on their mass-to-charge ratio. The presence of bromine is typically confirmed by the characteristic M^+ and $M+2$ isotopic pattern with a near 1:1 ratio.^[4]

Visualizations

Chemical Structure and NMR Assignments

Caption: Chemical structure of **5-Bromo-2,4-difluoroaniline** with ^1H NMR assignments.

Spectroscopic Analysis Workflow



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Caption: A logical workflow for the complete spectroscopic analysis of the compound.

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